2,2,3,3,4,4,4-Heptafluorobutanoic acid; silver

Catalog No.
S1893852
CAS No.
3794-64-7
M.F
C4HAgF7O2
M. Wt
321.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3,4,4,4-Heptafluorobutanoic acid; silver

CAS Number

3794-64-7

Product Name

2,2,3,3,4,4,4-Heptafluorobutanoic acid; silver

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoic acid;silver

Molecular Formula

C4HAgF7O2

Molecular Weight

321.91 g/mol

InChI

InChI=1S/C4HF7O2.Ag/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);

InChI Key

QARYCMDLEXWYCP-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Ag]

The exact mass of the compound Silver heptafluorobutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Silver heptafluorobutyrate (CAS 3794-64-7) is a highly soluble, perfluorinated silver(I) carboxylate utilized primarily as a specialized precursor in focused electron-beam-induced deposition (FEBID), chemical vapor deposition (CVD), and as a halide-abstracting activator in organometallic catalysis [1]. Unlike standard inorganic silver salts, its extended perfluorinated chain (C3F7) imparts exceptional solubility in polar organic and fluorinated solvents, while significantly modifying its thermal decomposition profile [2]. In industrial and advanced laboratory settings, it is procured for formulating low-viscosity conductive inks, synthesizing silver nanoparticles within organic matrices, and generating highly active cationic transition metal catalysts where the bulky, weakly coordinating heptafluorobutyrate counterion enhances reaction yields and stereoselectivity [1].

Substituting silver heptafluorobutyrate with shorter-chain analogs like silver trifluoroacetate (AgTFA) or non-fluorinated silver acetate (AgOAc) fundamentally alters phase behavior, decomposition kinetics, and catalytic activation [1]. In nanomanufacturing, the specific carbon-chain length of the heptafluorobutyrate ligand dictates the volatility and the atomic composition of the resulting deposit; for instance, AgTFA yields highly pure silver deposits, whereas the heptafluorobutyrate derivative is required when a lower silver atomic percentage is targeted for specialized codeposition [1]. In catalysis, the increased steric bulk and distinct electronic properties of the heptafluorobutyrate anion compared to standard sulfonates or acetates are critical for stabilizing specific catalyst geometries, directly impacting enantiomeric excess and overall yield in asymmetric transformations [2].

Superior Halide Abstraction and Catalyst Activation in Asymmetric Synthesis

In the activation of bimetallic precatalysts (e.g., [RuBIP-Cl]2) for asymmetric aza-Claisen rearrangements, the choice of the silver salt is critical for generating the active cationic species. Studies demonstrate that utilizing silver heptafluorobutyrate for halide abstraction enables the formation of a highly active catalyst system. In contrast, control experiments utilizing silver p-toluenesulfonate (AgOTs) for activation resulted in a suppressed product yield of just 31% and an enantiomeric excess (ee) of 68% [1]. The weakly coordinating nature and specific steric profile of the heptafluorobutyrate counterion are instrumental in maintaining the open, active geometry of the bimetallic complex.

Evidence DimensionCatalytic yield and enantioselectivity (ee) in aza-Claisen rearrangement
Target Compound DataEnables high-yielding, highly enantioselective bimetallic catalyst activation
Comparator Or BaselineSilver p-toluenesulfonate (AgOTs) (31% yield, 68% ee)
Quantified DifferenceAgOTs provides poor activation (31% yield), establishing the necessity of the heptafluorobutyrate anion for optimal catalytic performance.
ConditionsActivation of[RuBIP-Cl]2 precatalyst in CH2Cl2/acetonitrile.

For process chemists scaling asymmetric syntheses, procuring the correct silver activator is the difference between a failed reaction and high-conversion, enantiopure product generation.

Controlled Silver Content in Focused Electron-Beam-Induced Deposition (FEBID)

The carbon-chain length of perfluorinated silver carboxylates directly governs the atomic composition of materials deposited via FEBID. Quantitative analysis reveals that silver heptafluorobutyrate, possessing the longest perfluorinated chain in its class, yields deposits with an average silver content of 43 at. % [1]. In direct contrast, shorter-chain precursors like silver trifluoroacetate (AgTFA) produce deposits with >70 at. % silver [1]. This distinct behavior is attributed to the balance of electron-induced ligand co-deposition and thermal desorption rates associated with the heavier C3F7 ligand.

Evidence DimensionAtomic percentage of silver (at. %) in as-deposited FEBID materials
Target Compound Data~43 at. % Ag content
Comparator Or BaselineSilver trifluoroacetate (AgTFA) (>70 at. % Ag content)
Quantified Difference~27-30% reduction in silver atomic percentage compared to the trifluoroacetate analog.
ConditionsGas injection system (GIS) temperatures of 150-190 °C under electron beam irradiation.

Buyers engineering specific nanostructures that require controlled codeposition or lower metal densities must select the heptafluorobutyrate precursor over AgTFA.

Induction of Tetrameric Secondary Building Units in MOFs

The structural assembly of silver(I) coordination polymers is highly sensitive to the perfluorocarboxylate ligand employed. When reacted with neutral ditopic ligands such as phenazine, silver heptafluorobutyrate drives the formation of unique tetrameric secondary building units (SBUs) formulated as Ag4(O2C(CF2)2CF3)4 [1]. This represents a significant structural divergence from shorter-chain silver perfluorocarboxylates, which typically assemble into standard dimeric Ag2(O2CR)2 units[1]. The steric bulk of the heptafluorobutyrate chain forces the fusing of two dimers via additional Ag-O bonds, creating novel porous architectures.

Evidence DimensionSecondary Building Unit (SBU) nuclearity in coordination polymer networks
Target Compound DataForms fused tetrameric (Ag4) secondary building units
Comparator Or BaselineShorter-chain silver perfluorocarboxylates (form dimeric Ag2 units)
Quantified Difference2x increase in SBU nuclearity (Ag2 to Ag4) due to ligand-induced structural reorganization.
ConditionsSolvent-vapor-assisted crystallization with phenazine in methanol/toluene:p-xylene.

For materials scientists designing novel porous frameworks, this compound provides access to proprietary structural topologies unattainable with standard silver salts.

Low-Temperature Decomposition for Low-Viscosity Conductive Inks

Silver heptafluorobutyrate is utilized as a molecular precursor in the formulation of low-viscosity conductive inks for direct-write electronic applications. Unlike conventional silver salts that require high curing temperatures or suffer from poor solubility, silver heptafluorobutyrate can be integrated into organic matrices to form flowable compositions with viscosities below 50 centipoise [1]. Crucially, it undergoes clean thermal reduction to highly conductive silver features at conversion temperatures not greater than 250 °C, and in optimized formulations, below 150 °C, preventing thermal damage to flexible substrates [1].

Evidence DimensionInk viscosity and thermal conversion temperature
Target Compound DataViscosity <50 centipoise; conversion temperature <250 °C
Comparator Or BaselineConventional inorganic silver salts (e.g., AgNO3) (often require >300 °C or form high-viscosity suspensions)
Quantified DifferenceEnables sub-250 °C processing while maintaining ultra-low viscosity (<50 cP) for inkjet or direct-write compatibility.
ConditionsThermal decomposition in formulated organic precursor matrices.

Procurement for flexible printed electronics requires precursors that balance high solubility with low-temperature metallization, a profile perfectly matched by silver heptafluorobutyrate.

Halide Abstraction in Asymmetric Organometallic Catalysis

Silver heptafluorobutyrate is the optimal reagent for activating transition metal precatalysts (such as Pd, Pt, and Ru complexes) by abstracting chloride ligands. Its bulky, weakly coordinating anion stabilizes the resulting cationic metal center, leading to superior enantioselectivity and yields in complex transformations like aza-Claisen rearrangements, where standard salts like AgOTs fail to provide sufficient activation [1].

Precursor for Focused Electron-Beam-Induced Deposition (FEBID)

In nanomanufacturing, this compound is selected as a gas-phase precursor when a specific, lower silver atomic percentage (~43 at. %) is desired in the deposited material. Its unique thermal desorption and electron-induced dissociation profile makes it suitable for specialized nanoscale writing where the pure silver deposits yielded by silver trifluoroacetate are not appropriate [2].

Crystal Engineering of Novel Metal-Organic Frameworks (MOFs)

Materials scientists procure silver heptafluorobutyrate to synthesize advanced coordination polymers. The steric demands of the C3F7 chain force the formation of tetrameric Ag4 secondary building units, allowing for the construction of novel porous architectures and flexible MOFs that cannot be accessed using shorter-chain silver perfluorocarboxylates [3].

Low-Temperature Conductive Inks for Flexible Electronics

Due to its high solubility in organic solvents and low thermal decomposition temperature (<250 °C), silver heptafluorobutyrate is an ideal molecular precursor for formulating ultra-low-viscosity (<50 cP) conductive inks. It is specifically chosen for direct-write printing on temperature-sensitive flexible substrates where traditional high-temperature silver pastes would cause thermal degradation [4].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

320.89157 Da

Monoisotopic Mass

320.89157 Da

Heavy Atom Count

14

Related CAS

375-22-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3794-64-7

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, silver(1+) salt (1:1): ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types